![molecular formula C19H22N2O3S B6762122 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)
3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and piperidine intermediates, followed by their coupling with a pyridine derivative. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]quinoline
- 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]isoquinoline
Uniqueness
Compared to similar compounds, 3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine is unique due to its specific structural configuration, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[[1-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,19-4-3-17-13-24-14-18(17)11-19)21-8-5-15(6-9-21)10-16-2-1-7-20-12-16/h1-4,7,11-12,15H,5-6,8-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHYQVVNCKXVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CN=CC=C2)S(=O)(=O)C3=CC4=C(COC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
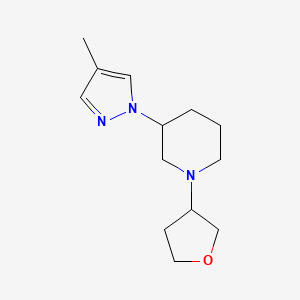
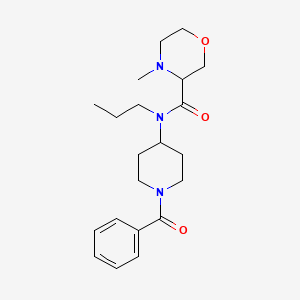
![N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762053.png)
![N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762060.png)
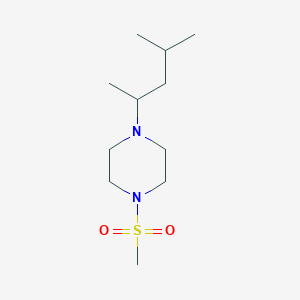
![N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide](/img/structure/B6762074.png)
![1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole](/img/structure/B6762080.png)
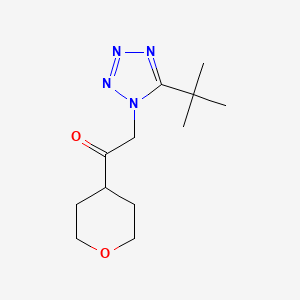
![N-[cyclopropyl(thiophen-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762087.png)
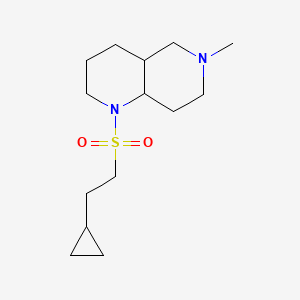
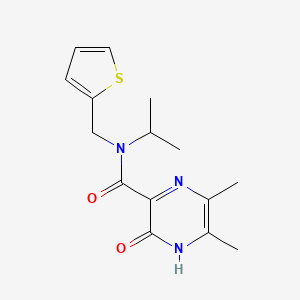
![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2-methyloxolan-3-yl)methanone](/img/structure/B6762145.png)
